molecular formula C17H14N4S B4173338 5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4173338
M. Wt: 306.4 g/mol
InChI Key: BOKIJEQYJIVZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound with potential applications in scientific research. It has gained interest due to its unique structure and potential biological activities.

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole and its derivatives have been a subject of interest in chemical research due to their potential in synthesizing new compounds with various biological activities. Research indicates that different functionalized derivatives of this compound can be synthesized, leading to a variety of applications in medicinal chemistry. For instance, Younes, Abdel-Alim, Abbas, and Metwally (1987) explored the synthesis of various derivatives of [1,2,4]triazino[5,6-b]indole, highlighting the chemical diversity and potential applications of these compounds (Younes, Abdel-Alim, Abbas, & Metwally, 1987). Similar studies by Hamid (2004) and Gomha and Abdel-Aziz (2013) have contributed to the understanding of the synthesis and functional possibilities of 1,2,4-triazino[5,6-b]indoles (Hamid, 2004), (Gomha & Abdel-Aziz, 2013).

Anticonvulsant Activity

In the pharmaceutical context, some derivatives of this chemical have shown promise in anticonvulsant applications. Kumar et al. (2014) synthesized a series of halo-substituted 2H-[1,2,4]triazino[5,6-b]indole derivatives and evaluated their anticonvulsant activity. Their findings suggest that certain derivatives have significant anticonvulsant properties with minimal central nervous system depressant effects (Kumar et al., 2014).

Antimicrobial Properties

The antimicrobial properties of 5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole derivatives have also been a focus of research. Studies by Hassan (2013) and Ramadan, Rasheed, and El Ashry (2019) have synthesized novel derivatives and evaluated their antibacterial and antifungal activities, revealing moderate inhibitory activities against certain microbes (Hassan, 2013), (Ramadan, Rasheed, & El Ashry, 2019).

properties

IUPAC Name

5-benzyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-22-17-18-16-15(19-20-17)13-9-5-6-10-14(13)21(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIJEQYJIVZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

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